molecular formula C11H14N4O2 B7589912 2-(Imidazo[1,2-a]pyrimidin-2-ylmethylamino)-2-methylpropanoic acid

2-(Imidazo[1,2-a]pyrimidin-2-ylmethylamino)-2-methylpropanoic acid

Cat. No. B7589912
M. Wt: 234.25 g/mol
InChI Key: PWHKIWLXTJIXKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Imidazo[1,2-a]pyrimidin-2-ylmethylamino)-2-methylpropanoic acid, also known as IMPA, is a chemical compound that has gained significant attention in scientific research. IMPA belongs to the class of imidazopyrimidine derivatives and is a potent inhibitor of inosine monophosphate dehydrogenase (IMPDH). IMPDH is an essential enzyme in the de novo synthesis of purine nucleotides, which are necessary for DNA and RNA synthesis. Thus, IMPA has been studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and viral infections.

Mechanism of Action

2-(Imidazo[1,2-a]pyrimidin-2-ylmethylamino)-2-methylpropanoic acid exerts its pharmacological effects by inhibiting IMPDH, which is a rate-limiting enzyme in the de novo synthesis of purine nucleotides. By inhibiting IMPDH, 2-(Imidazo[1,2-a]pyrimidin-2-ylmethylamino)-2-methylpropanoic acid reduces the levels of guanosine triphosphate (GTP) and deoxyguanosine triphosphate (dGTP), which are necessary for DNA and RNA synthesis. This ultimately leads to inhibition of cell proliferation and cell death.
Biochemical and Physiological Effects:
2-(Imidazo[1,2-a]pyrimidin-2-ylmethylamino)-2-methylpropanoic acid has been shown to have various biochemical and physiological effects. It has been found to reduce the levels of GTP and dGTP, which are necessary for DNA and RNA synthesis. This ultimately leads to inhibition of cell proliferation and cell death. In addition, 2-(Imidazo[1,2-a]pyrimidin-2-ylmethylamino)-2-methylpropanoic acid has been found to modulate the immune system by inhibiting T-cell activation and proliferation.

Advantages and Limitations for Lab Experiments

2-(Imidazo[1,2-a]pyrimidin-2-ylmethylamino)-2-methylpropanoic acid has several advantages for lab experiments. It has a high potency and specificity for IMPDH inhibition, which makes it a useful tool for studying the purine nucleotide synthesis pathway. However, 2-(Imidazo[1,2-a]pyrimidin-2-ylmethylamino)-2-methylpropanoic acid has some limitations, including its low solubility in water and its potential cytotoxicity at high concentrations.

Future Directions

There are several future directions for research on 2-(Imidazo[1,2-a]pyrimidin-2-ylmethylamino)-2-methylpropanoic acid. One area of interest is the development of 2-(Imidazo[1,2-a]pyrimidin-2-ylmethylamino)-2-methylpropanoic acid analogs with improved pharmacological properties, such as increased solubility and reduced toxicity. Another area of research is the investigation of the potential therapeutic applications of 2-(Imidazo[1,2-a]pyrimidin-2-ylmethylamino)-2-methylpropanoic acid in viral infections, such as hepatitis C and HIV. Finally, the role of 2-(Imidazo[1,2-a]pyrimidin-2-ylmethylamino)-2-methylpropanoic acid in the regulation of immune responses and its potential as an immunomodulatory agent is an area of growing interest.

Synthesis Methods

The synthesis of 2-(Imidazo[1,2-a]pyrimidin-2-ylmethylamino)-2-methylpropanoic acid involves a series of chemical reactions. The first step involves the reaction of 2-amino-4-methylimidazole with ethyl glyoxylate to form 2-(2-oxoethyl)-4-methylimidazole. This compound is then reacted with 2-bromoacetic acid to yield 2-(2-(bromomethyl)-2-oxoethyl)-4-methylimidazole. The final step involves the reaction of 2-(2-(bromomethyl)-2-oxoethyl)-4-methylimidazole with methylamine to form 2-(Imidazo[1,2-a]pyrimidin-2-ylmethylamino)-2-methylpropanoic acid.

Scientific Research Applications

2-(Imidazo[1,2-a]pyrimidin-2-ylmethylamino)-2-methylpropanoic acid has been extensively studied for its potential therapeutic applications. One of the major areas of research is cancer treatment. 2-(Imidazo[1,2-a]pyrimidin-2-ylmethylamino)-2-methylpropanoic acid has been found to inhibit the growth of various cancer cells, including leukemia, lymphoma, and solid tumors. This is due to its ability to inhibit the de novo synthesis of purine nucleotides, which are essential for cancer cell proliferation.

properties

IUPAC Name

2-(imidazo[1,2-a]pyrimidin-2-ylmethylamino)-2-methylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O2/c1-11(2,9(16)17)13-6-8-7-15-5-3-4-12-10(15)14-8/h3-5,7,13H,6H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWHKIWLXTJIXKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)O)NCC1=CN2C=CC=NC2=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Imidazo[1,2-a]pyrimidin-2-ylmethylamino)-2-methylpropanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.